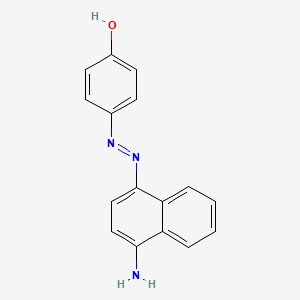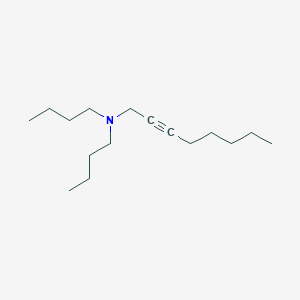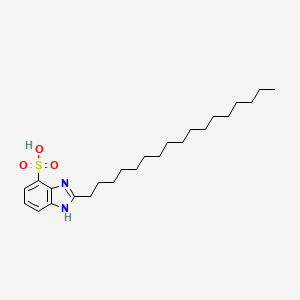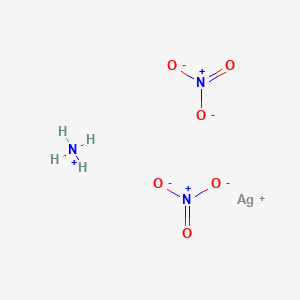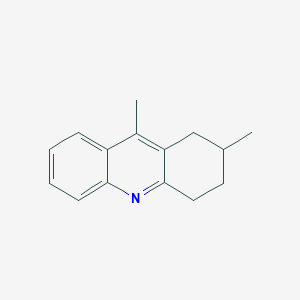
2,9-Dimethyl-1,2,3,4-tetrahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in pharmacology, material sciences, and biological sciences . The compound this compound is particularly interesting due to its potential therapeutic properties and its role as a building block in organic synthesis.
Métodos De Preparación
The synthesis of 2,9-Dimethyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and subsequent condensation with hydrazine hydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,9-Dimethyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of acridone derivatives.
Reduction: The compound can be reduced to form tetrahydroacridine derivatives.
Aplicaciones Científicas De Investigación
2,9-Dimethyl-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of materials with specific photophysical properties.
Mecanismo De Acción
The mechanism of action of 2,9-Dimethyl-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes involved in DNA replication and transcription . Additionally, the compound may act as a cholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases .
Comparación Con Compuestos Similares
2,9-Dimethyl-1,2,3,4-tetrahydroacridine can be compared with other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
Acriflavine: Used as an antibacterial and antiviral agent.
Proflavine: Another antibacterial agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
568555-88-4 |
|---|---|
Fórmula molecular |
C15H17N |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2,9-dimethyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C15H17N/c1-10-7-8-15-13(9-10)11(2)12-5-3-4-6-14(12)16-15/h3-6,10H,7-9H2,1-2H3 |
Clave InChI |
ZNXRVKNVTBJWON-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


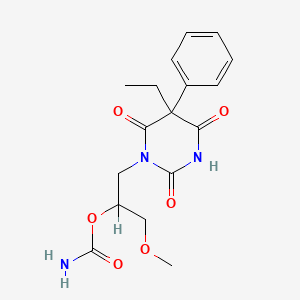
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
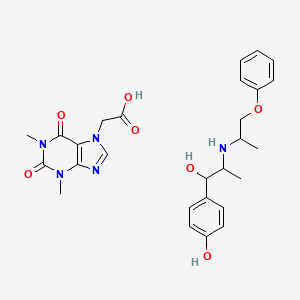
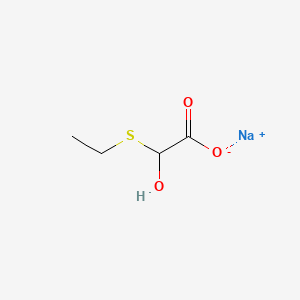
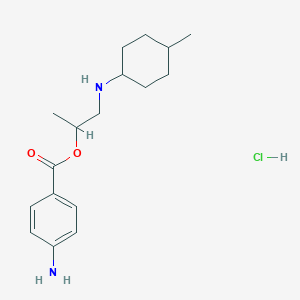
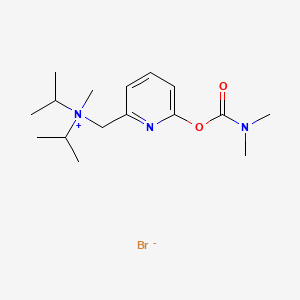
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
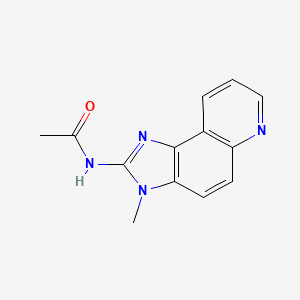
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
